6-Aminoquinoxaline-2,3-dione
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Overview
Description
6-aminoquinoxaline-2,3(1H,4H)-dione is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an amino group at the 6th position and a dione functionality at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with oxalic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate dihydroquinoxaline, which is subsequently oxidized to yield the desired product.
Industrial Production Methods
Industrial production of 6-aminoquinoxaline-2,3(1H,4H)-dione may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-aminoquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the dione functionality to dihydroquinoxaline derivatives.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
6-aminoquinoxaline-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-aminoquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s dione functionality allows it to participate in redox reactions, which can modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: Lacks the amino group at the 6th position.
6-chloroquinoxaline-2,3(1H,4H)-dione: Contains a chlorine atom instead of an amino group at the 6th position.
6-methylquinoxaline-2,3(1H,4H)-dione: Contains a methyl group at the 6th position.
Uniqueness
6-aminoquinoxaline-2,3(1H,4H)-dione is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C8H5N3O2 |
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Molecular Weight |
175.14 g/mol |
IUPAC Name |
6-aminoquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H5N3O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2 |
InChI Key |
TZCLXZMPJPMDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1N |
Origin of Product |
United States |
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